- Deacylation method using hydroxide ion-type base as catalyst, China, , ,

Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

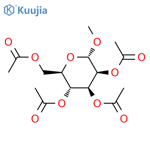

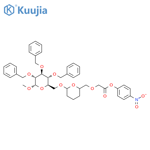

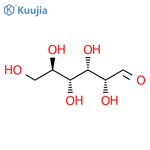

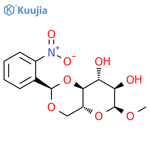

Methyl a-D-Glucopyranoside structure

Nombre del producto:Methyl a-D-Glucopyranoside

Número CAS:97-30-3

MF:C7H14O6

Megavatios:194.182463169098

MDL:MFCD00064086

CID:34897

PubChem ID:87572318

Methyl a-D-Glucopyranoside Propiedades químicas y físicas

Nombre e identificación

-

- Alpha-D-Methylglucoside

- Methyl alpha-D-glucopyranoside

- Methyl α-D-glucopyranoside

- alpha-Methyl glucopyranoside

- Methyl .α.-D-glucopyranoside

- Methyl α-D-Glucopyra

- Methyl-a-D-glucopyranoside

- Methyl-alpha-D-glucopyranoside

- α-Methyl glucopyranoside

- Methyl glucoside

- Methyl α-D-Glucoside

- Methyl alpha-D-glucoside

- alpha-Methylglucoside

- alpha-Methyl-D-glucoside

- alpha-Methyl D-glucose ether

- Me alpha-Glc

- alpha-D-methyl glucoside

- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

- 1-O-methyl-alpha-D-glucoside

- Methyl alpha-D-glucoside (VAN)

- 1-O-methyl-alpha-D-glucopyranose

- 1-O-methyl-alpha-D-glucopyranoside

- Methyl hexopyranoside

- methyl a-

- Glucopyranoside, methyl, α-D- (8CI)

- D

- Methyl α-D-glucopyranoside (ACI)

- 1-O-Methyl-α-D-glucopyranoside

- 1-O-Methyl-α-D-glucoside

- 1-O-Methyl-α-glucopyranoside

- Methyl α-D-(+)-glucoside

- Methyl α-glucopyranoside

- NSC 102101

- NSC 214092

- α-Methyl D-glucose ether

- α-Methylglucoside

- Methyl a-D-Glucopyranoside

-

- MDL: MFCD00064086

- Renchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

- Clave inchi: HOVAGTYPODGVJG-ZFYZTMLRSA-N

- Sonrisas: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O

- Brn: 81568

Atributos calculados

- Calidad precisa: 194.07900

- Masa isotópica única: 194.079

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 4

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 163

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 5

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: -2.2

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 99.4

Propiedades experimentales

- Color / forma: White powder.

- Denso: 1,46 g/cm3

- Punto de fusión: 167.0 to 170.0 deg-C

- Punto de ebullición: 389.1°C at 760 mmHg

- Punto de inflamación: 189.1 °C

- índice de refracción: 157.5 ° (C=10, H2O)

- Coeficiente de distribución del agua: 108 g/100 mL (20 ºC)

- PSA: 99.38000

- Logp: -2.56730

- Merck: 6080

- Sensibilidad: Hygroscopic

- PKA: pKa (25°): 13.71

- Rotación específica: 158.9 º (c=10, water)

- Disolución: Not determined

Methyl a-D-Glucopyranoside Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Wgk Alemania:3

- Instrucciones de Seguridad: S24/25

- Código de condiciones regulatorias:Class Q (sugars, alkaloids, antibiotics, hormones)

- Código F de la marca fuka:3-10

- Condiciones de almacenamiento:Inert atmosphere,Room Temperature

- TSCA:Yes

Methyl a-D-Glucopyranoside PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98% | 25g |

¥32.0 | 2022-06-10 | |

| Cooke Chemical | A5394912-25G |

Methyl α-D-glucopyranoside |

97-30-3 | 98% | 25g |

RMB 23.20 | 2025-02-21 | |

| Enamine | EN300-92952-0.1g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-92952-0.25g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98.0%(GC) | 25g |

¥145.0 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |

Methyl α-D-glucopyranoside, |

97-30-3 | 500g |

¥587.00 | 2023-09-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |

Methyl alpha-D-glucopyranoside, 98% |

97-30-3 | 98% | 500g |

¥2364.00 | 2023-02-26 | |

| Ambeed | A248611-100g |

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |

97-30-3 | 98% | 100g |

$18.0 | 2025-02-21 | |

| Enamine | EN300-92952-10.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-92952-25.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 |

Methyl a-D-Glucopyranoside Métodos de producción

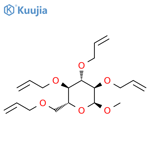

Synthetic Routes 1

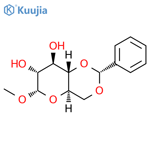

Synthetic Routes 2

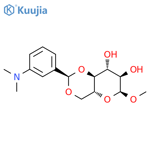

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Formic acid Solvents: Water

Referencia

- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt

1.2 Reagents: Imidazole ; rt

1.2 Reagents: Imidazole ; rt

Referencia

- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

Referencia

- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

Referencia

- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt

Referencia

- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Acetic acid ; 7 min, heated

Referencia

- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water

Referencia

- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133

Synthetic Routes 11

Condiciones de reacción

1.1 Solvents: Methanol ; 30 min, rt

Referencia

- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt

Referencia

- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt

Referencia

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water

Referencia

- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt

Referencia

- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475

Synthetic Routes 18

Condiciones de reacción

1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C

Referencia

- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

Synthetic Routes 19

Condiciones de reacción

1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C

Referencia

- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol

Referencia

- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Methyl a-D-Glucopyranoside Raw materials

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-

- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside

- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-

- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-

- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-

- D(+)-Glucose

- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-

- a-D-Glucopyranoside, methyl,2,6-dibenzoate

- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside

- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside

- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside

Methyl a-D-Glucopyranoside Preparation Products

Methyl a-D-Glucopyranoside Literatura relevante

-

Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406

-

M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056

-

Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945

-

Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106

-

Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853

97-30-3 (Methyl a-D-Glucopyranoside) Productos relacionados

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 9002-18-0(Agar)

- 58-86-6(D(+)-Xylose)

- 57-50-1(Sucrose, Ultra Pure)

- 7473-45-2(Methyl b-D-Ribofuranoside)

- 87-72-9(L-Arabinose)

- 63-42-3(Lactose)

- 585-88-6(Maltitol)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-30-3)Methyl α-D-glucopyranoside

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe